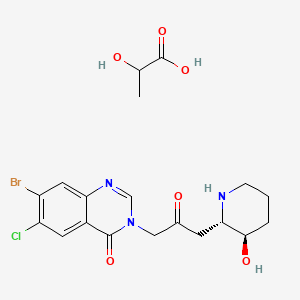

Halofuginone lactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H23BrClN3O6 |

|---|---|

Molecular Weight |

504.8 g/mol |

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m0./s1 |

InChI Key |

GATQERNJKZPJNX-LDXVYITESA-N |

Isomeric SMILES |

CC(C(=O)O)O.C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Canonical SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

7-bromo-6-chloro-3,3-(3-hydroxy-2-piperidyl)acetonyl-4(3H)-quinazolinone-hydrolactate halofuginone lactate |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Blueprint of Halofuginone Lactate: A Technical Guide to its Mechanism of Action

Introduction: Halofuginone, a Molecule of Dichotomous Function

Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has garnered significant attention within the scientific community for its potent biological activities.[1] Initially recognized for its anti-protozoal properties, extensive research has unveiled its profound anti-fibrotic and immunomodulatory capabilities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Halofuginone lactate, with a focus on its dual action on the amino acid starvation response and TGF-β signaling pathways. Designed for researchers, scientists, and drug development professionals, this document will dissect the core pathways, present quantitative data, and provide detailed experimental protocols to facilitate further investigation into this multifaceted molecule.

Part 1: The Core Directive - Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response

The primary and most well-characterized mechanism of action of Halofuginone is its direct inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme essential for protein synthesis.[1][2] Specifically, Halofuginone acts as a competitive inhibitor of the prolyl-tRNA synthetase (ProRS) domain of EPRS, binding to the active site and preventing the charging of tRNA with proline.[2] This inhibitory action is reversible by the addition of exogenous proline, confirming the specificity of the interaction.[2]

The inhibition of ProRS leads to an accumulation of uncharged prolyl-tRNA (tRNAPro), which is a critical cellular signal for amino acid insufficiency.[3] This accumulation directly activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[4][5] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[6][7] The phosphorylation of eIF2α initiates a signaling cascade known as the Amino Acid Starvation Response (AAR) or the Integrated Stress Response (ISR).[5][8] This response leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as part of a cellular strategy to restore homeostasis.[7]

Caption: Halofuginone's activation of the Amino Acid Starvation Response.

Consequence 1: Selective Inhibition of Th17 Cell Differentiation

A pivotal downstream effect of Halofuginone-induced AAR is the selective inhibition of T helper 17 (Th17) cell differentiation.[6][9] Th17 cells are a subset of CD4+ T cells that play a critical role in inflammation and are implicated in various autoimmune diseases.[6] The differentiation of naïve CD4+ T cells into Th17 cells is dependent on a specific cytokine milieu, including TGF-β and IL-6, which drive the expression of the master transcriptional regulator RORγt.[10]

Halofuginone, through the activation of the AAR, creates a cellular environment that is non-permissive for Th17 differentiation.[6] While the precise molecular link between AAR and the Th17 differentiation program is still under investigation, it has been shown that Halofuginone treatment leads to a significant reduction in the production of the signature Th17 cytokine, IL-17A.[11][12] Interestingly, Halofuginone does not appear to suppress the expression of RORγt itself, suggesting that it acts downstream or independently of the master regulator to inhibit Th17 effector function.[6] This selective action on Th17 cells, without broadly suppressing other T cell subsets, underscores its therapeutic potential in autoimmune disorders.[6]

| Parameter | Effect of Halofuginone | Reference |

| Th17 Differentiation | Potent inhibition | [6] |

| IL-17A Production | Significantly decreased | [11][12] |

| RORγt Expression | Not significantly affected | [6] |

| IC50 for Th17 Inhibition | ~3.6 nM | [6] |

Part 2: The Anti-Fibrotic Directive - Inhibition of TGF-β/Smad3 Signaling

Independent of its effects on the AAR pathway, Halofuginone exhibits potent anti-fibrotic activity by directly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[13] The TGF-β pathway is a central regulator of extracellular matrix (ECM) production, and its dysregulation is a hallmark of fibrotic diseases.[14][15]

The canonical TGF-β signaling cascade is initiated by the binding of TGF-β to its cell surface receptors, leading to the phosphorylation and activation of Smad2 and Smad3 proteins.[14] Phosphorylated Smad2/3 then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen type I.[14]

Halofuginone has been shown to inhibit the TGF-β-induced phosphorylation of Smad3, a critical step in the activation of the fibrotic program.[16][17] Some studies also suggest that Halofuginone can lead to a dose- and time-dependent decrease in the total protein expression of Smad3.[13][18][19] By attenuating Smad3 activation, Halofuginone effectively blocks the downstream transcription of pro-fibrotic genes, most notably COL1A1 and COL1A2, which encode for type I collagen.[13] This leads to a marked reduction in collagen synthesis and deposition, the primary driver of tissue fibrosis.

Caption: Halofuginone's inhibition of the TGF-β/Smad3 signaling pathway.

Part 3: Experimental Protocols for Mechanistic Investigation

To facilitate the study of Halofuginone's mechanism of action, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This assay measures the enzymatic activity of ProRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified recombinant human ProRS domain of EPRS

-

Yeast tRNA

-

3H-Proline

-

ATP, MgCl2, Tris-HCl buffer

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and yeast tRNA.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding purified ProRS enzyme and 3H-Proline.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

-

Collect the precipitated tRNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold 5% TCA to remove unincorporated 3H-Proline.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of incorporated 3H-Proline using a scintillation counter.

-

Calculate the percentage of inhibition for each Halofuginone concentration relative to the vehicle control and determine the IC50 value.[2][20]

Protocol 2: Western Blot Analysis of AAR Activation

This protocol details the detection of key markers of the Amino Acid Starvation Response, phosphorylated eIF2α and ATF4, in cell lysates.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of this compound for the desired time (e.g., 2-6 hours).

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-eIF2α) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply the ECL substrate.

-

For total protein levels, the membrane can be stripped and re-probed with antibodies against total eIF2α and the loading control.

Protocol 3: Flow Cytometry Analysis of Th17 Differentiation

This protocol describes the in vitro differentiation of naïve CD4+ T cells into Th17 cells and their analysis by flow cytometry.

Materials:

-

Naïve CD4+ T cell isolation kit (mouse or human)

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

-

This compound

-

Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Isolate naïve CD4+ T cells from splenocytes (mouse) or peripheral blood mononuclear cells (human).

-

Activate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies in the presence of Th17 polarizing cytokines.

-

Add varying concentrations of this compound to the cultures at the time of activation.

-

Culture the cells for 3-5 days.

-

On the day of analysis, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain with a fixable viability dye to exclude dead cells.

-

Stain for the surface marker CD4.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for intracellular IL-17A.

-

Acquire the samples on a flow cytometer and analyze the percentage of IL-17A-producing CD4+ T cells.[22][23][24]

Conclusion: A Dual-Pronged Approach to Therapeutic Intervention

The mechanism of action of this compound is a compelling example of a small molecule with a dual-pronged therapeutic potential. By inhibiting prolyl-tRNA synthetase, it triggers the amino acid starvation response, leading to the selective suppression of pro-inflammatory Th17 cells. Simultaneously, it curtails the fibrotic cascade by inhibiting the TGF-β/Smad3 signaling pathway. This unique combination of anti-inflammatory and anti-fibrotic activities positions Halofuginone as a promising candidate for the treatment of a range of diseases characterized by these pathological processes. The experimental frameworks provided herein offer a robust starting point for researchers to further unravel the intricate molecular details of this remarkable compound and to explore its full therapeutic potential.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halofuginone treatment reduces interleukin-17A and ameliorates features of chronic lung allograft dysfunction in a mouse orthotopic lung transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halofuginone functions as a therapeutic drug for chronic periodontitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

- 16. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. miltenyibiotec.com [miltenyibiotec.com]

An In-depth Technical Guide to Halofuginone Lactate as a Prolyl-tRNA Synthetase Inhibitor

Abstract

Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including fibrosis, cancer, and autoimmune disorders.[1][2][3] Initially characterized by its diverse biological effects, the molecular mechanism underlying these activities remained elusive for many years. This guide elucidates the core mechanism of action for halofuginone: its function as a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS).[1][4][5] By binding to the active site of ProRS, halofuginone competitively inhibits the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro. This mimics a state of amino acid starvation, triggering the activation of the Amino Acid Response (AAR) pathway, a highly conserved cellular stress response.[1][6][7] We will detail this mechanism, explore the downstream signaling consequences, and provide field-proven experimental protocols to investigate its effects. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the therapeutic potential of targeting the ProRS-AAR axis.

Introduction: From Traditional Medicine to a Unified Molecular Target

Halofuginone is a synthetic analog of febrifugine, the active component isolated from the roots of the Blue Evergreen Hydrangea (Dichroa febrifuga), an herb used for centuries in traditional Chinese medicine to treat fevers associated with malaria.[1][2][8] While its therapeutic promise has been explored in numerous contexts—progressing to Phase II clinical trials for fibrotic diseases and cancer—a unifying mechanism of action was long sought.[1] Seminal research has now established that the broad bioactivities of halofuginone and its parent compounds converge on a single, primary molecular target: glutamyl-prolyl-tRNA synthetase (EPRS), specifically inhibiting its prolyl-tRNA synthetase (ProRS) activity.[1][4][5]

This inhibition is not a blunt instrument against cellular function. Instead, it co-opts a sophisticated nutrient-sensing pathway, the Amino Acid Response (AAR), to induce highly specific downstream effects.[1][6][7] This discovery has transformed our understanding of halofuginone from a molecule with pleiotropic effects to a specific tool that leverages a metabolic stress response to modulate complex diseases.[1] This guide provides an in-depth exploration of this mechanism, from molecular binding to cellular consequences and therapeutic applications.

The Core Mechanism: Competitive Inhibition of Prolyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in ensuring the fidelity of protein translation.[9] Halofuginone specifically targets the prolyl-tRNA synthetase (ProRS) domain of the bifunctional mammalian enzyme EPRS.[1][4]

The inhibition occurs through a sophisticated molecular interaction:

-

Competitive Binding: Halofuginone acts as a competitive inhibitor with respect to proline. It binds directly to the ProRS active site, occupying the pockets for both proline and the terminal adenosine of the tRNA, thereby blocking the normal substrate from binding.[1][10]

-

ATP-Dependence: The binding of halofuginone to ProRS is critically dependent on the presence of ATP.[1][4] This suggests that HF traps a specific conformational state of the enzyme, likely the aminoacyl-adenylate intermediate state, which enhances its binding affinity.[4]

-

Specificity: The inhibitory action is highly specific to proline. In in vitro translation assays, halofuginone's effects are rescued by the addition of exogenous proline, but not by mixtures of other amino acids.[1] Furthermore, it specifically inhibits the incorporation of radiolabeled proline into tRNA, with no effect on the charging of other amino acids like methionine.[1]

The direct consequence of ProRS inhibition is the accumulation of uncharged tRNAPro within the cell. This accumulation serves as the primary trigger for the downstream signaling cascade.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simulating amino acid starvation may result in better vaccines for dengue and other infections | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 9. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Inhibition of TGF-β Signaling by Halofuginone Lactate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

Transforming Growth Factor-beta (TGF-β) signaling is a fundamental pathway governing a vast array of cellular processes, from proliferation and differentiation to apoptosis and immune regulation.[1][2] Its dysregulation is a hallmark of numerous pathologies, most notably fibrosis, cancer, and autoimmune diseases.[2][3] Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has emerged as a potent modulator of these conditions, primarily through its intricate and multifaceted inhibition of the TGF-β signaling cascade.[4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Halofuginone's activity, moving beyond a singular mode of action to reveal a sophisticated, multi-pronged assault on the pathway. We will dissect its primary molecular target, the subsequent downstream consequences on Smad-dependent signaling, and the critical non-canonical interactions that are central to its efficacy. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the therapeutic potential of Halofuginone.

Foundational Overview: The Canonical TGF-β Signaling Pathway

To appreciate the inhibitory action of Halofuginone, one must first understand the canonical TGF-β signaling cascade. This pathway is a model of signal transduction efficiency, converting an extracellular cytokine signal into a direct transcriptional response.

The process initiates when a TGF-β superfamily ligand (e.g., TGF-β1, -β2, -β3) binds to its cognate Type II receptor (TβRII), a constitutively active serine/threonine kinase.[1][6] This binding event induces the recruitment and formation of a heterotetrameric complex with a Type I receptor (TβRI).[7][8] Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of TβRI, thereby activating its kinase activity.[1][6]

The activated TβRI then serves as the docking and phosphorylation site for the Receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2][9] Upon phosphorylation at their C-terminal SSXS motif, the R-Smads dissociate from the receptor and form a heterotrimeric complex with the common mediator Smad (co-Smad), Smad4.[7] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to Smad-Binding Elements (SBEs) in the promoters of target genes to regulate their expression.[2][6] This transcriptional program is responsible for hallmark TGF-β effects, such as the synthesis of extracellular matrix (ECM) proteins (e.g., collagen) and the differentiation of fibroblasts into myofibroblasts.[4]

The Multifaceted Inhibitory Mechanism of Halofuginone

Halofuginone does not inhibit TGF-β signaling through a single point of intervention. Instead, it employs a sophisticated, multi-pronged strategy that disrupts the pathway at several key nodes, beginning with a primary molecular interaction that triggers a cascade of inhibitory downstream effects.

The Primary Target: Competitive Inhibition of Prolyl-tRNA Synthetase

The foundational mechanism of Halofuginone's broad biological activity is its direct interaction with glutamyl-prolyl-tRNA synthetase (EPRS).[10][11] Specifically, HF acts as a potent and competitive inhibitor of the prolyl-tRNA synthetase (PRS) domain of EPRS, with a reported Ki of 18.3 nM.[10][12] It achieves this by occupying both the proline- and tRNA-binding pockets of the enzyme in an ATP-dependent manner.[10][13]

This inhibition leads to the accumulation of uncharged proline-tRNA, which the cell interprets as proline starvation.[10] This triggers a cytoprotective signaling cascade known as the Amino Acid Response (AAR) pathway.[10][14] While the AAR pathway has its own distinct downstream effects, such as the selective inhibition of Th17 cell differentiation, it is this primary act of inhibiting proline charging that sets the stage for Halofuginone's profound impact on TGF-β signaling.[14][15]

Mechanism I: Disruption of the Non-Canonical EPRS-TβRI Regulatory Axis

Recent groundbreaking research has uncovered a novel, non-catalytic role for EPRS in potentiating TGF-β signaling.[16][17] Upon TGF-β stimulation, EPRS is phosphorylated and translocates, binding directly to the TβRI receptor at the plasma membrane.[16][18][19] This interaction is critical: it stabilizes the TβRI receptor, prevents its ubiquitin-mediated degradation, enhances the recruitment of Smad2/3, and reduces the association of the inhibitory Smad7 with the receptor complex.[16][17]

Halofuginone directly intervenes in this process. By binding to EPRS, HF disrupts the interaction between EPRS and TβRI.[16][18] This destabilizes the TβRI receptor, leading to its degradation and a subsequent reduction in the total cellular pool of TβRI available for signaling.[16][19] This represents a powerful upstream point of inhibition, effectively dismantling a key positive feedback loop required for robust TGF-β signal transduction.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EPRS1 Controls the TGF-β Signaling Pathway via Interaction with TβRI in Hepatic Stellate Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. EPRS1 Controls the TGF- β Signaling Pathway via Interaction with TβRI in Hepatic Stellate Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone Lactate: A Precision Tool for Modulating Th17 Cell Differentiation via the Amino Acid Starvation Response

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells, a distinct lineage of CD4+ effector T cells, are indispensable for host defense against specific pathogens but are also potent drivers of autoimmune and inflammatory diseases.[1] Their dysregulation is a hallmark of conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[2][3] Consequently, the selective inhibition of Th17 cell differentiation represents a highly sought-after therapeutic strategy. Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has emerged as a powerful small molecule that selectively prevents the development of these pro-inflammatory cells.[1][4][5] This guide elucidates the core molecular mechanism of Halofuginone's action, focusing on its ability to hijack the cell's own nutrient-sensing machinery. We will detail its primary interaction with prolyl-tRNA synthetase, the subsequent activation of the Amino Acid Starvation Response (AAR), and the downstream cascade that culminates in the suppression of the Th17 lineage-defining transcription factor, RORγt.[4][6] This document provides field-proven experimental protocols, data interpretation frameworks, and visual pathway models to empower researchers in leveraging Halofuginone as a precise tool for studying and targeting Th17-mediated immunopathology.

The Th17 Cell Lineage: A Primer on Differentiation

The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu. The canonical pathway requires the synergistic action of Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines like Interleukin-6 (IL-6) or IL-21.[1][6][7] These signals converge on the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[6][8] Activated, phosphorylated STAT3, in conjunction with other factors, induces the expression of the master transcriptional regulator for the Th17 lineage, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[6][9] RORγt is both necessary and sufficient to drive the genetic program that results in the characteristic cytokine profile of Th17 cells, most notably the production of IL-17A, IL-17F, and IL-22.[1][10] While IL-6 and TGF-β are critical for initial differentiation, the cytokine IL-23 is essential for the subsequent expansion, stabilization, and full pathogenic function of mature Th17 cells.[6][7][11]

Core Mechanism of Action: Halofuginone and the Amino Acid Starvation Response

Halofuginone's elegant mechanism does not involve direct kinase inhibition but rather co-opts a fundamental cellular stress response pathway.[4] Its selectivity for Th17 cells stems from the unique metabolic demands of this lineage during differentiation.

Direct Inhibition of Prolyl-tRNA Synthetase (ProRS)

The specific molecular target of Halofuginone is the prolyl-tRNA synthetase (ProRS) activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS) enzyme.[12][13] EPRS is a housekeeping enzyme critical for protein synthesis, responsible for charging transfer RNA (tRNA) molecules with their cognate amino acids. Halofuginone binds potently to the ProRS active site, where it competes with the amino acid proline.[12][14] This competitive inhibition prevents the charging of tRNAPro, leading to a rapid intracellular accumulation of uncharged tRNAPro molecules.[4][12]

Activation of the GCN2 Kinase and the AAR Pathway

The buildup of any uncharged tRNA acts as a potent alarm signal for amino acid insufficiency, triggering the Amino Acid Starvation Response (AAR), a highly conserved cytoprotective pathway.[1][15] The primary sensor for this stress is the kinase General Control Nonderepressible 2 (GCN2).[16][17] The accumulation of uncharged tRNAPro caused by Halofuginone leads to the robust activation of GCN2.[17][18] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[15][17] This phosphorylation event is the central node of the AAR, leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response transcripts, such as Activating Transcription Factor 4 (ATF4).[1][15]

The causality of this mechanism is firmly established by a critical experimental control: the "proline rescue." The inhibitory effects of Halofuginone on Th17 differentiation can be completely reversed by the addition of excess L-proline to the cell culture medium.[6][12] This demonstrates that the biological activity of HF is directly and specifically tied to its inhibition of ProRS and the subsequent induction of the AAR.

Figure 1: Halofuginone competes with proline to inhibit ProRS, leading to AAR activation.

Impact on Key Th17 Signaling Pathways

The activation of the AAR by Halofuginone establishes a cellular state that is non-permissive for Th17 differentiation by selectively disrupting the core signaling axes required for this program.

Potent Inhibition of the IL-6/IL-23-STAT3 Axis

As previously noted, STAT3 is the master regulator of Th17 cell function. Cytokines essential for Th17 differentiation (IL-6) and expansion (IL-23) signal through the JAK-STAT pathway, leading to the phosphorylation of STAT3 at tyrosine 705 (Y705).[4][6][8] Activated p-STAT3 is indispensable for inducing the expression of RORγt.[6]

Peer-reviewed studies have conclusively shown that Halofuginone treatment potently blocks both IL-6 and IL-23-induced STAT3 phosphorylation.[4][6][19] This is a direct consequence of AAR activation, which leads to a selective, post-transcriptional suppression of total STAT3 protein levels.[6][19] This effect is remarkably specific; Halofuginone treatment does not impact the phosphorylation of other STAT proteins, such as STAT1 or STAT5, highlighting its precision in targeting the Th17 pathway.[4]

Figure 2: Halofuginone-induced AAR activation selectively suppresses STAT3 protein levels.

Modulation of the TGF-β/SMAD Pathway

While the primary inhibitory action of Halofuginone on Th17 differentiation is through the AAR-STAT3 axis, it has also been reported to modulate TGF-β signaling.[20][21] Some studies suggest Halofuginone can inhibit the phosphorylation of SMAD3, a key downstream effector of the TGF-β pathway.[20][21] This effect may contribute to its broader anti-fibrotic properties, which are also linked to Th17-mediated pathology.[3][21] However, within the context of Th17 differentiation, the suppression of the STAT3 pathway is considered the dominant mechanism of action.[6][19]

Experimental Validation: Protocols and Data

To investigate the effects of Halofuginone, a robust in vitro Th17 differentiation assay is the gold standard. This section provides a validated workflow and expected quantitative outcomes.

Quantitative Data Summary

The following table summarizes typical results from studies investigating Halofuginone's effect on murine Th17 differentiation.

| Parameter | Condition | Result | Citation |

| IC₅₀ for IL-17A Production | Murine Naive CD4+ T Cells | 3.6 ± 0.4 nM | [22] |

| p-STAT3 (Y705) Levels | IL-6 Stimulated T cells + HF | Potent Reduction | [4][6] |

| STAT3 Protein Levels | T cells + HF | Post-transcriptional Suppression | [6][19] |

| RORγt mRNA Expression | Th17 polarizing conditions + HF | Significant Decrease | [6] |

| IL-17A+ Cell Percentage | Th17 polarizing conditions + HF | >80% Reduction | [1] |

| Proline Rescue | Th17 polarizing conditions + HF + excess L-proline | Inhibition of differentiation is abolished | [6][12] |

Detailed Experimental Protocol: In Vitro Murine Th17 Differentiation Assay

This protocol describes the differentiation of naive murine CD4+ T cells into Th17 cells and the assessment of Halofuginone's inhibitory activity.

Materials:

-

Halofuginone Lactate (or Hydrobromide)

-

Naive CD4+ T Cell Isolation Kit (mouse)

-

Anti-CD3ε and Anti-CD28 antibodies

-

Recombinant Murine IL-6, TGF-β1

-

Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

-

Complete RPMI-1640 medium

-

For Proline Rescue: L-Proline solution

-

For Flow Cytometry: Cell stimulation cocktail (PMA, Ionomycin), Protein Transport Inhibitor (e.g., Monensin), antibodies for CD4, IL-17A, RORγt.

Methodology:

-

T Cell Isolation:

-

Plate Coating:

-

Cell Culture and Differentiation:

-

Resuspend isolated naive T cells in complete RPMI medium.

-

Seed cells at 1 x 10⁶ cells/mL (1 x 10⁵ cells per well in 100 µL).[25]

-

Prepare differentiation media cocktails. For a final volume of 200 µL/well:

-

Th0 (Control): Add anti-CD28 (2 µg/mL).

-

Th17 (Positive Control): Add anti-CD28 (2 µg/mL), IL-6 (20 ng/mL), TGF-β1 (1-3 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[24]

-

-

Prepare Halofuginone serial dilutions. Add HF to designated wells. Include a vehicle control (DMSO).

-

For the proline rescue condition, add excess L-proline (e.g., 0.5-1 mM) to a set of wells containing HF.

-

Add the appropriate media cocktails to the cells to reach a final volume of 200 µL.

-

-

Analysis by Intracellular Flow Cytometry:

-

Four to six hours before harvesting, restimulate cells with a cell stimulation cocktail (containing PMA and Ionomycin).[10][25]

-

Add a protein transport inhibitor for the final 3-4 hours of incubation.[10]

-

Harvest cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a dedicated kit for transcription factor staining.

-

Stain for intracellular targets: anti-IL-17A and anti-RORγt.[25]

-

Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.

-

References

- 1. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traditional medicine meets modern science: Halofuginone's role in combating autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Halofuginone - Wikipedia [en.wikipedia.org]

- 6. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-beta and IL-6 drive the production of IL-17 and IL-10 by T cells and restrain T(H)-17 cell-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGF-β promotes Th17 cell development through inhibition of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 11. scispace.com [scispace.com]

- 12. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of General Control Nonderepressible-2 Kinase Ameliorates Glucotoxicity in Human Peritoneal Mesothelial Cells, Preserves Their Integrity, and Prevents Mesothelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discordant regulation of eIF2 kinase GCN2 and mTORC1 during nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 21. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. resources.revvity.com [resources.revvity.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. antbioinc.com [antbioinc.com]

Halofuginone Lactate: A Mechanistic Guide to its Therapeutic Potential in Autoimmune Disease Research

Executive Summary

Autoimmune diseases, characterized by a misdirected immune response against self-tissues, present a formidable challenge in drug development. The ideal therapeutic agent must quell pathological inflammation without inducing broad immunosuppression. Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugin, has emerged as a compelling candidate molecule that threads this needle.[1] This technical guide provides an in-depth exploration of halofuginone lactate's mechanism of action, its profound immunomodulatory effects, and its demonstrated efficacy in preclinical models of autoimmunity. We will dissect the core signaling pathways it targets, offer field-proven experimental protocols for its study, and present a scientific rationale for its continued investigation as a next-generation therapeutic for diseases such as multiple sclerosis, rheumatoid arthritis, and scleroderma.

Part 1: The Core Molecular Target: Prolyl-tRNA Synthetase

The therapeutic effects of halofuginone stem from a highly specific molecular interaction. It is not a classic kinase inhibitor or a broad-spectrum anti-inflammatory agent. Instead, its activity originates from its ability to inhibit a crucial enzyme in protein synthesis: prolyl-tRNA synthetase (PRS) .

Halofuginone acts as a potent, ATP-dependent competitive inhibitor of PRS, which is the catalytic domain of the bifunctional enzyme glutamyl-prolyl-tRNA synthetase (EPRS).[2][3] It occupies the proline-binding pocket of the enzyme, preventing the ligation of proline to its cognate transfer RNA (tRNAPro).[2][4] This action effectively mimics a state of cellular proline starvation, leading to an accumulation of uncharged tRNAPro.[5] It is this accumulation of uncharged tRNA that serves as the trigger for a powerful, evolutionarily conserved stress response pathway.[2][5]

Part 2: Activating the Amino Acid Response (AAR) Pathway

The accumulation of any uncharged tRNA species is a cellular alarm signal indicating amino acid insufficiency. This signal is detected by the kinase General Control Nonderepressible 2 (GCN2) , the primary sensor of the Amino Acid Response (AAR) pathway.[6][7]

Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[6] This phosphorylation event has two major consequences:

-

A transient, global reduction in protein synthesis, conserving resources.

-

The preferential translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably the transcription factor Activating Transcription Factor 4 (ATF4) .[6]

ATF4 then translocates to the nucleus and orchestrates the transcription of a suite of genes involved in restoring amino acid homeostasis and managing cellular stress.[6][8] It is this GCN2-eIF2α-ATF4 signaling axis that is central to halofuginone's immunomodulatory effects.[6][9]

Caption: Halofuginone's activation of the Amino Acid Response (AAR) pathway.

Part 3: Selective Immunomodulation of the Th17/Treg Axis

A central challenge in treating autoimmunity is to suppress pathogenic T helper 17 (Th17) cells without ablating the function of protective regulatory T cells (Tregs). Halofuginone achieves this with remarkable specificity.

Inhibition of Th17 Differentiation

The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is a metabolically demanding process. Research has shown that activation of the AAR pathway by halofuginone potently and selectively inhibits the differentiation of both mouse and human Th17 cells, with a median inhibitory concentration (IC50) in the low nanomolar range (approx. 3.6 nM).[6][7] This effect is specific, as the differentiation of Th1, Th2, or induced Treg cells is not significantly impacted at these concentrations.[6][7] The inhibition of Th17 development is a direct result of AAR activation and can be rescued by the addition of excess amino acids to the culture medium.[6][9]

Shifting the Balance

While the primary effect is the blockade of Th17 differentiation, some studies suggest halofuginone can also favorably modulate the Th17/Treg balance. In models of autoimmune arthritis, treatment with halofuginone suppressed the development of arthritis while reciprocally regulating Th17 and FoxP3+ Treg cells, leading to a lower Th17/Treg ratio.[10][11] This shift away from a pro-inflammatory state and towards a regulatory one is a highly desirable therapeutic outcome.

Caption: Halofuginone selectively inhibits Th17 differentiation, shifting the immune balance.

Part 4: Anti-Fibrotic Activity via TGF-β Pathway Inhibition

Several autoimmune conditions, most notably scleroderma, are characterized by extensive fibrosis—the excessive deposition of extracellular matrix proteins like collagen.[12] Halofuginone's therapeutic potential extends to this pathology through its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF-β is a master regulator of fibrosis. Upon ligand binding, its receptor complex phosphorylates the receptor-regulated SMADs, Smad2 and Smad3. Halofuginone has been shown to inhibit the TGF-β-dependent phosphorylation of Smad3, thereby blocking the downstream signaling cascade that leads to the transcription of target genes, including Type I collagen.[12][13][14][15] This inhibition of Smad3 activation is a key mechanism behind halofuginone's potent anti-fibrotic effects observed in numerous preclinical models.[15][16][17]

Caption: Halofuginone's inhibition of the pro-fibrotic TGF-β/Smad3 signaling pathway.

Part 5: Preclinical Efficacy in Autoimmune Disease Models

The therapeutic hypotheses outlined above are substantiated by a robust body of preclinical evidence in various animal models of autoimmune disease.

| Disease Model | Animal Model | Key Findings with Halofuginone Treatment | References |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | Protected mice from disease development; reduced T cell infiltration into the CNS; selectively impaired Th17 differentiation in vivo. | [6] |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) / Adjuvant-Induced Arthritis (AIA) | Suppressed development of arthritis; reduced clinical scores and joint inflammation; decreased Th17 cells and increased Treg cells; inhibited osteoclastogenesis. | [10][18] |

| Scleroderma | Tight Skin (Tsk) Mouse | Prevented skin sclerosis (fibrosis); reduced cutaneous hyperplasia; decreased collagen gene expression. | [15][19] |

| Autoimmune Thyroiditis | NOD.H-2h4 Mouse Model | Significantly reduced serum autoantibody titers; decreased the number of pathogenic Th17 cells. | [20] |

Part 6: Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing halofuginone's effects in vitro and in vivo.

Protocol 1: In Vitro Murine Th17 Differentiation Assay

This protocol is designed to assess the direct impact of halofuginone on the differentiation of naïve CD4+ T cells into Th17 cells.

Objective: To quantify the dose-dependent inhibition of Th17 differentiation by halofuginone.

Methodology:

-

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62LhiCD44loCD25-) from the spleens and lymph nodes of C57BL/6 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[21]

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., clone 145-2C11, 5 µg/mL) and anti-CD28 antibody (e.g., clone 37.51, 2 µg/mL) in PBS overnight at 4°C. Wash plates 3x with sterile PBS before use.

-

Cell Plating: Seed naïve CD4+ T cells at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.

-

Th17 Skewing Conditions: Add the following to the appropriate wells:

-

Recombinant murine IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (1 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Anti-IL-4 antibody (10 µg/mL)

-

-

Halofuginone Treatment: Add this compound (or vehicle control, e.g., DMSO) to achieve final concentrations ranging from 0.1 nM to 100 nM.

-

Incubation: Culture the cells for 3-4 days at 37°C, 5% CO2.

-

Restimulation & Staining: On the final day, restimulate cells for 4-5 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Flow Cytometry: Harvest cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and perform intracellular staining for IL-17A.

-

Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells in each treatment condition.

Protocol 2: In Vivo Administration in the EAE Mouse Model

This protocol outlines the prophylactic use of halofuginone in a common model for multiple sclerosis.

Objective: To evaluate the ability of systemic halofuginone to prevent or ameliorate the clinical signs of EAE.

Methodology:

-

EAE Induction: Immunize 8-10 week old female C57BL/6J mice subcutaneously with an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[22]

-

Pertussis Toxin Administration: Administer Pertussis toxin (200 ng/mouse) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

-

Treatment Groups: Randomize mice into two groups:

-

Clinical Scoring: Monitor mice daily for weight loss and clinical signs of EAE using a standard 0-5 scoring system (0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

Endpoint Analysis: At a predetermined endpoint (e.g., day 21), sacrifice mice and harvest tissues (spleen, draining lymph nodes, spinal cord) for downstream analysis such as flow cytometry for Th17/Treg populations or histology for CNS immune cell infiltration.

Caption: High-level workflow for in vitro and in vivo evaluation of halofuginone.

Part 7: Conclusion and Future Directions

This compound represents a highly targeted therapeutic strategy for autoimmune diseases, distinguished by its unique, dual mechanism of action. By inhibiting prolyl-tRNA synthetase, it activates the amino acid response pathway, leading to the selective suppression of pathogenic Th17 cell differentiation.[6][9] Concurrently, it dampens pro-fibrotic signaling by inhibiting the TGF-β/Smad3 pathway.[12][13] This combination of potent anti-inflammatory and anti-fibrotic activity, validated in robust preclinical models, makes it a particularly promising candidate for complex autoimmune diseases where both inflammation and fibrosis drive pathology.

Future research should focus on optimizing its therapeutic window to mitigate potential toxicity, exploring synergistic combinations with other immunomodulatory agents, and designing clinical trials in well-defined patient populations, such as those with scleroderma or specific subsets of multiple sclerosis. The continued investigation of this multifaceted molecule holds significant promise for delivering a novel class of therapy to patients in need.

References

- 1. Halofuginone - Wikipedia [en.wikipedia.org]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]

- 6. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrated stress response activator halofuginone protects mice from diabetes-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting overexpressed HSPA8 by halofuginone suppresses aberrant proliferation and invasion of rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of Halofuginone on the Pathogenesis of Autoimmune Thyroid Disease in Different Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Halofuginone inhibits autoimmune inflammation in a mouse for multiple [jax.org]

Pharmacodynamics of Halofuginone lactate in preclinical models

An In-Depth Technical Guide to the Pharmacodynamics of Halofuginone Lactate in Preclinical Models

Executive Summary

Halofuginone, a synthetic derivative of the plant alkaloid febrifugine, is a potent small molecule with multifaceted pharmacodynamic effects demonstrated across a range of preclinical models.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Halofuginone's activity and its functional consequences in the contexts of autoimmunity, fibrosis, and oncology. The core of its action lies in the specific inhibition of prolyl-tRNA synthetase (ProRS), which triggers a cellular cascade known as the Amino Acid Starvation Response (AAR), a key branch of the Integrated Stress Response (ISR).[3][4][5][6][7] This guide will dissect this primary mechanism and detail its downstream impact on critical signaling pathways, including the selective suppression of T helper 17 (Th17) cell differentiation and the inhibition of the TGF-β/Smad3 pathway, which is central to collagen synthesis and fibrosis. We will provide field-proven experimental protocols to enable researchers to validate these effects, ensuring a robust and reproducible approach to studying Halofuginone's pharmacodynamics.

Part 1: The Core Molecular Mechanism: From tRNA Synthetase Inhibition to Integrated Stress Response

The diverse biological effects of Halofuginone emanate from a single, precise molecular interaction. Understanding this foundational mechanism is critical to appreciating its pleiotropic pharmacodynamic profile.

The Primary Target: Prolyl-tRNA Synthetase (ProRS)

Halofuginone's primary molecular target is the glutamyl-prolyl-tRNA synthetase (EPRS).[3][8] Specifically, it binds to the prolyl-tRNA synthetase (ProRS) domain, mimicking the binding of proline and ATP. This competitive inhibition prevents the charging of tRNA with proline, an essential step in protein synthesis.[1][4][7] The result is an intracellular accumulation of uncharged prolyl-tRNA, which the cell interprets as a sign of proline starvation.[7]

Activating the Amino Acid Starvation Response (AAR)

The accumulation of uncharged tRNA is a trigger for the General Control Nonderepressible 2 (GCN2) kinase, a key sensor in the Integrated Stress Response (ISR).[3][9] GCN2 is activated by this binding and proceeds to phosphorylate the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).[3][5][6] This phosphorylation event is the central node of the ISR, leading to two major consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α reduces the overall rate of protein synthesis, allowing the cell to conserve resources under perceived stress.[3][8]

-

Preferential Translation of Stress-Response Transcripts: Paradoxically, it promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][6]

ATF4 is a master transcriptional regulator that orchestrates the AAR, upregulating genes involved in amino acid synthesis and transport to restore homeostasis. It is this GCN2-eIF2α-ATF4 signaling axis that mediates the most profound pharmacodynamic effects of Halofuginone.[5][6]

Caption: Core mechanism of Halofuginone action.

Part 2: Preclinical Pharmacodynamic Effects

The activation of the AAR by Halofuginone translates into potent and selective biological activities, which have been extensively characterized in various preclinical disease models.

Selective Inhibition of T helper 17 (Th17) Cell Differentiation

One of the most significant discoveries regarding Halofuginone's pharmacodynamics is its ability to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[5][6][10] Th17 cells are key drivers of pathology in numerous autoimmune diseases.[5][11]

-

Causality: The differentiation of Th17 cells is an energetically demanding process that is exquisitely sensitive to metabolic stress. The AAR, induced by Halofuginone, creates a state of perceived amino acid deficiency that specifically stalls the Th17 developmental program.[5][6] This effect is highly selective, as other T cell lineages, such as Th1, Th2, and induced regulatory T cells (iTregs), are largely unaffected.[6]

-

Mechanism: The AAR pathway intersects with key Th17 signaling nodes. It has been shown to suppress the phosphorylation of STAT3, a critical transcription factor for Th17 differentiation, and downregulate the master Th17 transcription factor, RORγt.[7][11]

-

Preclinical Validation: This effect has been validated in multiple preclinical models of autoimmunity. In Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, Halofuginone treatment protects mice from disease by reducing Th17 cell infiltration into the central nervous system.[5][6] Similar therapeutic effects have been observed in mouse models of autoimmune arthritis and thyroid disease.[11][12]

| Preclinical Model | Species | This compound Dose/Concentration | Observed Pharmacodynamic Effect | Reference |

| In Vitro Th17 Differentiation | Mouse, Human | 10-100 nM | Selective inhibition of IL-17A production and RORγt expression. | [5][6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.5 - 1 mg/kg/day (i.p.) | Reduced disease severity, decreased CNS infiltration of Th17 cells. | [5][6][7] |

| Collagen-Induced Arthritis | Mouse | Not Specified | Suppressed development of arthritis, reciprocal regulation of Th17/Treg cells. | [11] |

| Autoimmune Thyroiditis | Mouse | Not Specified | Decreased incidence of thyroiditis by reducing Th17 cell numbers. | [12] |

Anti-Fibrotic Activity via Inhibition of Collagen Synthesis

Halofuginone was first identified as a potent inhibitor of collagen type I synthesis, a hallmark of fibrosis.[2][13] This activity is particularly relevant for diseases characterized by excessive extracellular matrix (ECM) deposition.

-

Causality: This anti-fibrotic effect is primarily attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][14] TGF-β is a master regulator of fibrosis, driving the differentiation of fibroblasts into collagen-producing myofibroblasts.

-

Mechanism: Halofuginone specifically blocks the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[2][4][15][16] By preventing Smad3 activation, Halofuginone abrogates the transcription of target genes, most notably COL1A1, which encodes the alpha-1 chain of type I collagen.[2][15] While there may be some interplay, this effect is often considered distinct from the AAR-mediated pathway.[2][4]

-

Preclinical Validation: Halofuginone has demonstrated robust anti-fibrotic efficacy in numerous preclinical models. In the bleomycin-induced model of pulmonary fibrosis, it significantly reduces lung collagen content.[13] In the mdx mouse model of Duchenne muscular dystrophy, it reduces fibrosis in the diaphragm and improves muscle histopathology.[15]

Caption: Inhibition of the TGF-β/Smad3 pathway by Halofuginone.

Anti-Neoplastic Effects

The dual pathways modulated by Halofuginone—TGF-β and ISR—are also deeply implicated in cancer progression. Halofuginone has shown promise in various preclinical cancer models, including osteosarcoma, breast cancer, and melanoma.[16][17][18] Its pharmacodynamic effects in this context are multifaceted:

-

Inhibition of Tumor Growth and Metastasis: By blocking TGF-β/Smad3 signaling, Halofuginone can inhibit processes crucial for metastasis, such as the expression of matrix metalloproteinases (MMPs).[16][17]

-

Induction of Apoptosis: In some cancer cell types, Halofuginone has been shown to induce caspase-3-dependent apoptosis.[16]

-

Modulation of the Tumor Microenvironment: In bone-resident cancers like osteosarcoma, Halofuginone can disrupt the "vicious cycle" between tumor cells and bone cells, reducing tumor-associated osteolysis.[16][18]

Part 3: Methodologies for Preclinical Pharmacodynamic Assessment

To rigorously evaluate the pharmacodynamics of Halofuginone, a set of validated, mechanism-based assays is essential. The following protocols provide a self-validating framework for investigating its core activities.

Protocol: In Vitro Th17 Differentiation Assay

This protocol details the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of Halofuginone's inhibitory effect.

Caption: Experimental workflow for in vitro Th17 differentiation assay.

Step-by-Step Methodology:

-

T Cell Isolation:

-

Harvest spleens from C57BL/6 mice into RPMI medium.

-

Prepare a single-cell suspension by mechanical dissociation.

-

Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit for CD4+CD62L+ cells, following the manufacturer's protocol. Purity should be >95%.[19]

-

-

Cell Plating and Activation:

-

Coat a 96-well flat-bottom plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies overnight at 4°C.

-

Wash plates twice with sterile PBS.

-

Seed 1-2 x 10^5 naïve T cells per well in 100 µL of complete RPMI medium.

-

-

Th17 Differentiation:

-

Prepare a 2x Th17 differentiation cocktail containing: recombinant human TGF-β (2 ng/mL), recombinant mouse IL-6 (20-40 ng/mL), anti-IFNγ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[20][21][22]

-

Add 100 µL of the cocktail to each well.

-

For test conditions, add this compound (e.g., final concentration 50 nM) or vehicle control (DMSO). To demonstrate mechanism, include a rescue group with Halofuginone + excess L-proline (1 mM).

-

Incubate for 3-4 days at 37°C, 5% CO2.

-

-

Analysis by Flow Cytometry:

-

Restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (750 ng/mL), and a protein transport inhibitor (e.g., GolgiStop or Brefeldin A).[19]

-

Harvest cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize cells using a dedicated kit (e.g., BD Cytofix/Cytoperm).

-

Perform intracellular staining for IL-17A and the transcription factor RORγt.[19]

-

Analyze the percentage of CD4+IL-17A+ cells via flow cytometry. A successful experiment will show a significant reduction in this population in Halofuginone-treated wells compared to the vehicle, which is reversed in the proline rescue group.

-

Protocol: Assessment of Integrated Stress Response (ISR) Activation

This protocol uses Western blotting to detect the phosphorylation of eIF2α, the key marker of ISR activation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., MEFs, HeLa, or primary T cells) at a density that will yield sufficient protein.

-

Treat cells with this compound (e.g., 100 nM) or vehicle for a time course (e.g., 1, 2, 4, 8 hours). A positive control, such as thapsigargin (ER stress) or sodium arsenite (oxidative stress), should be included.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10-12%).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α. The ratio of phospho- to total protein is the key readout.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signal using an ECL substrate and an imaging system. A significant increase in the p-eIF2α/total eIF2α ratio confirms ISR activation.[3]

-

Protocol: Collagen 1A1 (COL1A1) Promoter Activity Assay

This reporter assay quantifies the transcriptional activity of the COL1A1 promoter, a direct target of the TGF-β/Smad3 pathway.

Step-by-Step Methodology:

-

Plasmid Construct:

-

Cell Transfection:

-

Select a suitable cell line, such as human hepatic stellate cells (LX-2) or NIH/3T3 fibroblasts.

-

Co-transfect cells with the COL1A1-luciferase reporter plasmid and the Renilla control plasmid using a standard transfection reagent.

-

-

Treatment and Stimulation:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat cells with this compound (e.g., 100 nM) or vehicle for 1-2 hours.

-

Stimulate the cells with recombinant TGF-β (e.g., 5 ng/mL) to induce promoter activity. Maintain an unstimulated control group.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Self-Validation: A successful experiment will show that TGF-β robustly induces COL1A1 promoter activity in vehicle-treated cells, and this induction is significantly blunted by Halofuginone.

-

Conclusion and Future Directions

The pharmacodynamics of this compound are rooted in a well-defined molecular mechanism: the inhibition of prolyl-tRNA synthetase and subsequent activation of the GCN2-mediated Integrated Stress Response. This core action leads to potent and selective anti-inflammatory effects through the inhibition of Th17 cell differentiation, as well as robust anti-fibrotic effects via the suppression of the TGF-β/Smad3 pathway. These activities have been consistently validated in a wide array of preclinical models, positioning Halofuginone as a compelling therapeutic candidate for autoimmune and fibrotic diseases. Future research should focus on further delineating the interplay between the AAR and TGF-β pathways, exploring the therapeutic potential of its enantiomeric forms, and identifying predictive biomarkers to guide its clinical application in targeted patient populations.[15]

References

- 1. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic activation of integrated stress response kinases inhibits pathologic mitochondrial fragmentation | eLife [elifesciences.org]

- 10. benchchem.com [benchchem.com]

- 11. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Halofuginone on the Pathogenesis of Autoimmune Thyroid Disease in Different Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. oncotarget.com [oncotarget.com]

- 17. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer activity of halofuginone in a preclinical model of osteosarcoma: inhibition of tumor growth and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. yeasenbio.com [yeasenbio.com]

- 22. antbioinc.com [antbioinc.com]

- 23. Molecular Characteristics and Promoter Analysis of Porcine COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Initial Preclinical Studies on Halofuginone Lactate for Pulmonary Fibrosis

An In-Depth Technical Guide

Foreword: A Causal Approach to Anti-Fibrotic Drug Discovery

Pulmonary fibrosis (PF), particularly its idiopathic form (IPF), represents a significant challenge in modern medicine. It is a relentless, progressive disease characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which ultimately destroys the normal lung architecture and leads to respiratory failure.[1][2] Our understanding of PF pathogenesis points to the fibroblast and its transformation into the pro-fibrotic myofibroblast as a central event. This guide eschews a simple recitation of protocols; instead, it provides a structured, causality-driven framework for the initial preclinical evaluation of Halofuginone lactate, a promising anti-fibrotic agent. We will explore its fundamental mechanism and translate that knowledge into robust, self-validating in vitro and in vivo experimental designs.

Part 1: The Molecular Rationale for Halofuginone in Fibrosis

To design meaningful experiments, we must first understand the molecular levers that Halofuginone manipulates. Its anti-fibrotic activity is not a single action but a cascade of downstream effects originating from a unique primary mechanism.

Primary Target: Prolyl-tRNA Synthetase (ProRS) and the Amino Acid Starvation Response (AAR)

The foundational mechanism of Halofuginone (HF), a derivative of the febrifugine alkaloid, is its potent and specific inhibition of prolyl-tRNA synthetase (ProRS).[3][4] HF binds to the glutamyl-prolyl-tRNA synthetase (EPRS) enzyme complex and acts as a competitive inhibitor at the proline binding site.[5][6][7] This action effectively tricks the cell into sensing proline deprivation, thereby activating a key metabolic surveillance pathway known as the Amino Acid Starvation Response (AAR).[5][8] This singular event is the lynchpin for the majority of HF's therapeutic effects, creating a specific and targeted cellular response rather than global protein synthesis inhibition.[5]

Key Downstream Anti-Fibrotic Consequences

The AAR activation and subsequent signaling cascade culminate in several distinct anti-fibrotic outcomes:

-

Inhibition of the TGF-β/Smad3 Signaling Axis: Transforming growth factor-beta (TGF-β) is the master cytokine driving fibrosis.[9][10] Upon binding its receptor, it initiates a signaling cascade that results in the phosphorylation of Smad3. Phosphorylated Smad3 (p-Smad3) then translocates to the nucleus to drive the expression of pro-fibrotic genes, including collagens and α-Smooth Muscle Actin (α-SMA). Halofuginone potently disrupts this pathway by inhibiting the phosphorylation of Smad3.[2][11][12][13][14] Evidence also suggests HF can increase the expression of the inhibitory Smad7, which acts as a natural brake on TGF-β signaling.[15][16] This targeted suppression of the primary pro-fibrotic pathway is central to its efficacy.

-

Selective Inhibition of Th17 Cell Differentiation: Chronic inflammation is a key contributor to fibrotic progression. Th17 cells, a subset of T helper cells, are potent mediators of inflammation and have been implicated in fibrosis.[14] Halofuginone selectively prevents the differentiation of Th17 cells, an effect that is also directly linked to its ability to induce the AAR pathway.[2][8][17] By dampening this pro-inflammatory cellular response, HF addresses an upstream driver of fibroblast activation.

-

Reduction of Collagen and ECM Protein Synthesis: The ultimate goal of anti-fibrotic therapy is to reduce the deposition of scar tissue. As a direct consequence of inhibiting the TGF-β/Smad3 pathway and its primary ProRS target, Halofuginone effectively reduces the synthesis of key ECM components, most notably type I collagen, the principal protein in fibrotic lesions.[2][18]

Part 2: In Vitro Proof-of-Concept: Modeling Fibroblast Activation

The logical first step in evaluating Halofuginone is to test its efficacy in a controlled system that isolates the key cellular players of fibrosis.

Experimental Rationale

The primary effector cell in pulmonary fibrosis is the lung fibroblast, which differentiates into the hyper-secretory myofibroblast. Our in vitro model is therefore designed to replicate this fundamental process. We utilize primary human lung fibroblasts (HLFs) for maximal clinical relevance and induce their transformation using TGF-β1, the most well-characterized and potent pro-fibrotic stimulus.[9][10][19] This approach allows us to directly measure Halofuginone's ability to block myofibroblast differentiation and subsequent ECM deposition at the cellular level.

Detailed Protocol: TGF-β1-Induced Myofibroblast Differentiation Assay

A. Materials

-

Primary Human Lung Fibroblasts (HLFs)

-

Fibroblast Growth Medium (FGM)

-

Recombinant Human TGF-β1

-

This compound

-

Antibodies: anti-α-SMA, anti-Collagen I

-

Reagents for immunofluorescence (IF), Western blotting, and qPCR

B. Step-by-Step Methodology

-

Cell Seeding: Plate HLFs in 24- or 96-well plates (for imaging) or 6-well plates (for protein/RNA) at a density that achieves 80-90% confluency at the time of treatment. Culture overnight in FGM.

-

Serum Starvation: The next day, replace FGM with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours. This synchronizes the cells and reduces baseline activation.

-

Treatment:

-

Prepare a dose-response curve of this compound in low-serum medium.

-

Pre-treat cells with the vehicle control or varying concentrations of Halofuginone for 1-2 hours. This allows the drug to enter the cells before the pro-fibrotic stimulus is applied.

-